molecular formula C10H11FN2O B1442459 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1333665-48-7

8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No. B1442459
CAS RN: 1333665-48-7
M. Wt: 194.21 g/mol
InChI Key: JBAOTJDFQDTNKM-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound with the CAS Number: 1333665-48-7 . It has a molecular weight of 194.21 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is 8-fluoro-1-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one . The InChI code is 1S/C10H11FN2O/c1-13-9-6-7(11)2-3-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Oncology

In the field of oncology, derivatives of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one have been explored for their potential anti-cancer properties. Studies have shown that introducing certain functional groups to the benzodiazepine core can result in compounds with moderate to excellent antiproliferative activity against various cancer cell lines . These compounds are evaluated for their ability to inhibit cell growth and induce cytotoxicity in a dose-dependent manner.

Neuroscience

Benzodiazepines, including fluorinated derivatives, are known for their CNS activity. They have been studied for their potential use in treating neurological disorders due to their sedative and anxiolytic properties. The specific fluorinated derivative could be part of ongoing research to develop new therapeutic agents that target GABA receptors in the brain .

Pharmacology

The pharmacological profile of benzodiazepines makes them candidates for the development of new drugs. The compound “8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” could be investigated for its binding affinity, efficacy, and potency at various receptor sites, which could lead to the development of drugs with improved safety and efficacy profiles .

Medicinal Chemistry

In medicinal chemistry, the structural modification of benzodiazepines is a common strategy to discover new drugs. The introduction of a fluorine atom at the 8th position of the benzodiazepine ring, as seen in this compound, could affect its lipophilicity, metabolic stability, and biological activity, making it a valuable candidate for drug design and development .

Biochemistry

The biochemical interactions of benzodiazepines with different enzymes and receptors are crucial for understanding their mechanism of action. This compound could be used in biochemical assays to study its interaction with enzymes like cytochrome P450, which is important for drug metabolism and detoxification .

Antitumor Drug Design

The structure of “8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” shares similarities with pharmacophores of some antitumor drugs. Research in this area could involve the synthesis of novel derivatives by introducing different substituents to enhance antitumor activity and selectivity .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be found on the product link .

properties

IUPAC Name

7-fluoro-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-13-9-6-7(11)2-3-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAOTJDFQDTNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 2
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 3
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 4
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 5
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 6
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

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